NMDAR-TRPM4-Blocker C19 Dihydrochlorid

Übersicht

Beschreibung

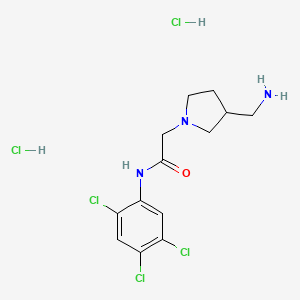

The compound "2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide; dihydrochloride" is a chemical entity that appears to be related to a class of compounds known for their biological activity, particularly as kappa-opioid agonists. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure, and are often modified at various positions to enhance their biological efficacy and selectivity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized with various substitutions at the carbon adjacent to the amide nitrogen (C1). The synthesis involved exploring different N-acyl, N-alkyl, and amino functions to optimize the biological activity of these compounds. One of the potent compounds identified was 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which showed significant analgesic effects in a mouse model .

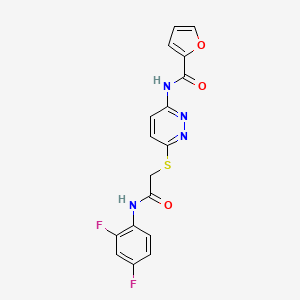

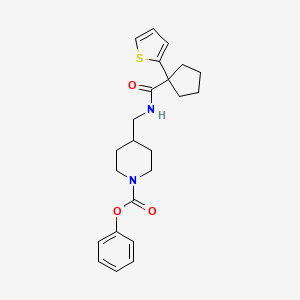

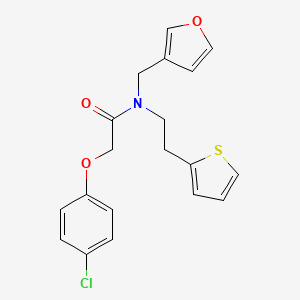

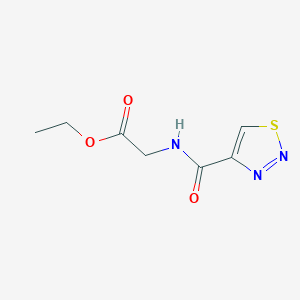

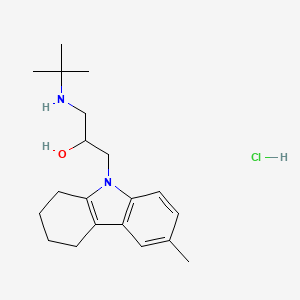

Molecular Structure Analysis

The molecular structure of compounds in this class is crucial for their biological activity. The presence of the pyrrolidine ring, the acetamide moiety, and the chlorophenyl group are all structural features that contribute to the compound's interaction with biological targets. X-ray crystallographic analyses have been used to establish the structures of related compounds with certainty, which is essential for understanding the structure-activity relationship .

Chemical Reactions Analysis

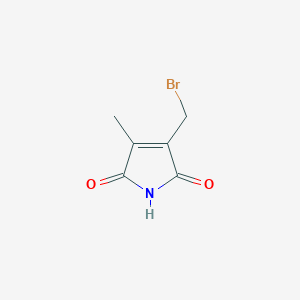

Compounds similar to the one have been involved in various chemical reactions to create a diverse array of derivatives. For example, cyanoacetamides were used as building blocks to synthesize different heterocyclic compounds, including pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, quinoline derivatives, and pyridin-2-one derivatives. These reactions often involve condensation, cyclization, and substitution reactions, which are typical in heterocyclic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide; dihydrochloride" are not detailed in the provided papers, related compounds' properties such as solubility, melting points, and stability can be inferred. These properties are influenced by the presence of functional groups, the molecular framework, and the overall molecular geometry, which affect the compound's behavior in biological systems and its suitability for pharmaceutical development .

Wissenschaftliche Forschungsanwendungen

NMDAR-TRPM4 blocker C19 dihydrochloride has a wide range of scientific research applications:

Neuroprotection: It is used to study neuroprotective mechanisms by preventing NMDAR/TRPM4 interaction-dependent excitotoxicity.

Neurodegenerative Diseases: Research on potential treatments for diseases like Alzheimer’s and Parkinson’s.

Synaptic Plasticity: Investigating the role of NMDAR and TRPM4 in synaptic plasticity and memory formation.

Pharmacology: Used in pharmacological studies to understand the interaction between NMDAR and TRPM4 channels.

Wirkmechanismus

NMDAR-TRPM4 blocker C19 dihydrochloride exerts its effects by directly targeting the TRPM4 TwinF domain and blocking its interaction with the GluN2A/GluN2B (NR2A/NR2B) I4 domain of NMDAR . This inhibition prevents excitotoxicity, a process where excessive activation of NMDAR leads to neuronal damage and death. By blocking this interaction, the compound protects neurons without affecting the essential functions of NMDAR, such as synaptic transmission and plasticity .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

NMDAR-TRPM4 blocker C19 dihydrochloride plays a significant role in biochemical reactions. It interacts with the TRPM4 TwinF domain and GluN2A/GluN2B (NR2A/NR2B) I4 domain . The nature of these interactions is inhibitory, as the compound blocks the interaction between these domains .

Cellular Effects

The effects of NMDAR-TRPM4 blocker C19 dihydrochloride on cells are profound. It influences cell function by preventing NMDAR/TRPM4 interaction-dependent excitotoxicity . This has the effect of enhancing NMDAR-mediated essential functions .

Molecular Mechanism

The molecular mechanism of action of NMDAR-TRPM4 blocker C19 dihydrochloride involves direct targeting of the TRPM4 TwinF domain. By blocking its interaction with the GluN2A/GluN2B (NR2A/NR2B) I4 domain, it prevents excitotoxicity without affecting, and even enhancing, NMDAR-mediated essential functions .

Temporal Effects in Laboratory Settings

It is known that the compound prevents NMDAR/TRPM4 interaction-dependent excitotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NMDAR-TRPM4 blocker C19 dihydrochloride involves multiple steps:

Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring through a cyclization reaction.

Aminomethylation: The pyrrolidine ring is then functionalized with an aminomethyl group.

Acylation: The aminomethylated pyrrolidine is acylated with 2,4,5-trichlorophenylacetyl chloride to form the final product.

Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of NMDAR-TRPM4 blocker C19 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

NMDAR-TRPM4 blocker C19 dihydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidine ring.

Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Hydrolysis: Formation of 2,4,5-trichlorophenylacetic acid and aminomethylpyrrolidine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

NMDAR Antagonists: Compounds like MK-801 and memantine, which block NMDAR activity but do not specifically target the NMDAR/TRPM4 interaction.

TRPM4 Inhibitors: Compounds like 9-phenanthrol, which inhibit TRPM4 channels but do not specifically target the NMDAR/TRPM4 interaction.

Uniqueness

NMDAR-TRPM4 blocker C19 dihydrochloride is unique because it specifically targets the interaction between NMDAR and TRPM4, rather than broadly inhibiting either receptor or channel. This specificity allows it to prevent excitotoxicity without disrupting the normal physiological functions of NMDAR, making it a valuable tool in neuroprotective research .

If you have any more questions or need further details, feel free to ask!

Eigenschaften

IUPAC Name |

2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3N3O.2ClH/c14-9-3-11(16)12(4-10(9)15)18-13(20)7-19-2-1-8(5-17)6-19;;/h3-4,8H,1-2,5-7,17H2,(H,18,20);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZAEWKBOQYGHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2241128-93-6 | |

| Record name | 2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2500620.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)

![3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2500627.png)

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)

![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)